molecular formula C17H22ClN5O2 B1402435 3-(2-Dimethylamino-4-morpholin-2-yl-pyrimidin-5-yl)-benzamide hydrochloride CAS No. 1361115-66-3

3-(2-Dimethylamino-4-morpholin-2-yl-pyrimidin-5-yl)-benzamide hydrochloride

Cat. No. B1402435
CAS RN: 1361115-66-3
M. Wt: 363.8 g/mol
InChI Key: APWDPEIMHAWQTL-UHFFFAOYSA-N
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Description

3-(2-Dimethylamino-4-morpholin-2-yl-pyrimidin-5-yl)-benzamide hydrochloride (3-DMAM-BzHCl) is an organic compound that belongs to the group of pyrimidine derivatives. It is a white crystalline solid with a molecular weight of 349.9 g/mol. Its chemical formula is C14H19N5O•HCl. 3-DMAM-BzHCl is a versatile compound that has a wide range of applications in scientific research, including the synthesis of other compounds, as well as the study of its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

  • Researchers have been actively involved in the synthesis of novel compounds with the pyrimidine structure, exploring their potential in medicinal chemistry. For instance, compounds containing pyrimidine moieties, similar in structure to 3-(2-Dimethylamino-4-morpholin-2-yl-pyrimidin-5-yl)-benzamide hydrochloride, have been synthesized and evaluated for their antimicrobial, antitubercular, and anti-inflammatory properties (Abu‐Hashem et al., 2020); (Chandrashekaraiah et al., 2014).

Anticancer Applications

  • Pyrimidine derivatives have been studied for their potential anticancer activities. For example, certain pyrimidine compounds have shown promising growth inhibitory effects on cancer cell lines, indicating a potential role in cancer treatment (Mansour et al., 2020).

Role in Inflammation and Pain Management

  • The synthesis of novel pyrimidine compounds has also led to the discovery of agents with significant anti-inflammatory and analgesic activities. These findings suggest potential applications in managing inflammation and pain (Lynch et al., 2006).

Pharmacological Potential in Neurological Disorders

  • Pyrimidine derivatives are being explored for their pharmacological potential in neurological disorders. For instance, certain compounds have shown efficacy in pre-clinical tests for conditions like Parkinson's disease, indicating their potential therapeutic applications in neurology (Zhang et al., 2008).

Chemical Synthesis and Analytical Studies

  • The chemical synthesis and analysis of pyrimidine derivatives, including methods for improving their solubility and bioavailability, are crucial areas of research. These studies aid in the development of more effective and efficient pharmaceutical compounds (Ye et al., 2012).

Exploration of Structural Diversity

  • Research has been conducted on generating a diverse array of compounds using pyrimidine structures as a starting point. This diversity is crucial for identifying new pharmacologically active agents (Roman, 2013).

properties

IUPAC Name

3-[2-(dimethylamino)-4-morpholin-2-ylpyrimidin-5-yl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2.ClH/c1-22(2)17-20-9-13(11-4-3-5-12(8-11)16(18)23)15(21-17)14-10-19-6-7-24-14;/h3-5,8-9,14,19H,6-7,10H2,1-2H3,(H2,18,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWDPEIMHAWQTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=N1)C2CNCCO2)C3=CC(=CC=C3)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Dimethylamino-4-morpholin-2-yl-pyrimidin-5-yl)-benzamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Dimethylamino-4-morpholin-2-yl-pyrimidin-5-yl)-benzamide hydrochloride

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